Cas no 15583-16-1 (3-(Pyridin-2-yl)propan-1-amine)
3-(Pyridin-2-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(Pyridin-2-yl)propan-1-amine
- 3-(2-Pyridyl)propylamine
- 2-Pyridinepropanamine
- 3-(2-PYRIDINYL)PROPYLAMINE
- 3-pyridin-2-ylpropan-1-amine
- 3-Pyridin-2-yl-propylamine
- (3-pyridin-2-ylpropyl)amine(SALTDATA: FREE)
- (3-PYRIDIN-2-YLPROPYL)AMINE
- 2-(3-AMINOPROPYL)PYRIDINE
- ZERO/004569
- 2-Pyridine-1-propanamine
- 3-Pyridin-2-ylpropylamine
- 2-(3-aminopropyl) pyridine
- 3-(pyridin-2-yl)propylamine
- 3-(2-pyridyl)propan-1-amine
- UGYRJDSEKCYZKI-UHFFFAOYSA-N
- HMS1704I14
- 3-(pyridine-2-yl)propan-1-ami
- MFCD06809629
- EN300-109844
- AB30458
- Z600381818
- SCHEMBL311512
- 15583-16-1
- 3-(pyridine-2-yl)propan-1-amine
- FT-0743822
- 3-(2-PYRIDYL)-1-PROPANAMINE
- AS-39390
- 3-(2-PYRIDINYL)-1-PROPANAMINE
- AKOS000505639
- SY022423
- DTXSID80390198
- CHEMBL4548322
- BB 0251676
- A3425
- CS-0006435
- ALBB-012423
- 2-PYRIDINEPROPANEAMINE
- STK688555
- DB-010120
-
- MDL: MFCD06809629
- Inchi: 1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2
- InChI Key: UGYRJDSEKCYZKI-UHFFFAOYSA-N
- SMILES: N1C=CC=CC=1CCCN
Computed Properties
- Exact Mass: 136.10000
- Monoisotopic Mass: 136.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 83.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 38.9
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.0±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 227.5℃/760mmHg
- Flash Point: 112.0±9.7 °C
- Refractive Index: 1.532
- PSA: 38.91000
- LogP: 1.67320
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
3-(Pyridin-2-yl)propan-1-amine Security Information
- Signal Word:Danger
- Hazard Statement: H314 (100%)
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H314 (100%)
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(Pyridin-2-yl)propan-1-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(Pyridin-2-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029182188-1g |
3-(Pyridin-2-yl)propan-1-amine |
15583-16-1 | 95% | 1g |
377.30 USD | 2021-06-01 | |
| Alichem | A029182188-5g |
3-(Pyridin-2-yl)propan-1-amine |
15583-16-1 | 95% | 5g |
1,268.80 USD | 2021-06-01 | |
| Fluorochem | 229069-250mg |
3-(Pyridin-2-yl)propan-1-amine |
15583-16-1 | 95% | 250mg |
£137.00 | 2022-02-28 | |
| Fluorochem | 229069-1g |
3-(Pyridin-2-yl)propan-1-amine |
15583-16-1 | 95% | 1g |
£294.00 | 2022-02-28 | |
| Fluorochem | 229069-5g |
3-(Pyridin-2-yl)propan-1-amine |
15583-16-1 | 95% | 5g |
£994.00 | 2022-02-28 | |
| Fluorochem | 229069-10g |
3-(Pyridin-2-yl)propan-1-amine |
15583-16-1 | 95% | 10g |
£1732.00 | 2022-02-28 | |
| Chemenu | CM122403-1g |
3-(pyridin-2-yl)propan-1-amine |
15583-16-1 | 95% | 1g |
$360 | 2021-08-05 | |
| Chemenu | CM122403-5g |
3-(pyridin-2-yl)propan-1-amine |
15583-16-1 | 95% | 5g |
$1141 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P849516-50mg |
3-(2-Pyridyl)propylamine |
15583-16-1 | 95% | 50mg |
¥304.20 | 2022-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2073-10g |
3-(pyridin-2-yl)propan-1-amine |
15583-16-1 | 95% | 10g |
$1071 | 2023-09-07 |
3-(Pyridin-2-yl)propan-1-amine Suppliers
3-(Pyridin-2-yl)propan-1-amine Related Literature
-
Shenghui Zhao,Dan Li,Jing Qiu,Min Wang,Shuming Yang,Dongyu Chen Anal. Methods 2014 6 7062
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Amines Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 3-(Pyridin-2-yl)propan-1-amine
Comprehensive Overview of 3-(Pyridin-2-yl)propan-1-Amine (CAS No. 15583–16–1): Structural Properties, Synthesis, and Emerging Applications
3-(Pyridin-2-yl)propan-1-Amine, also known as β-(pyridinylmethyl)amine, is a nitrogen-containing organic compound characterized by a pyridine ring conjugated to a three-carbon aliphatic chain terminating in an amine group. With the chemical identifier CAS No. 15583–16–1, this compound has garnered significant attention in medicinal chemistry and pharmaceutical research due to its versatile reactivity and potential as a scaffold for drug discovery. The molecular structure of 3-(Pyridin-2-ylyl)propylamine combines aromaticity from the pyridine moiety with the nucleophilic properties of the terminal amine, enabling its participation in diverse chemical transformations and biological interactions.
The synthesis of 3-(Pyridin-2-ylyl)propylamine (CAS No. 15583–16–1) typically involves reductive amination or alkylation strategies. One prominent method employs the reaction of 2-bromopyridine with propionaldehyde followed by catalytic hydrogenation to yield the final amine product. Recent advancements in catalytic systems, such as palladium-based methodologies and transition-metal-free approaches, have further streamlined the production process while improving stereoselectivity and yield. These synthetic innovations align with green chemistry principles, minimizing byproduct formation and enhancing scalability for industrial applications.
In the realm of medicinal chemistry, β-(pyridinylmethyl)amine serves as a critical building block for designing bioactive molecules. Its structural motif is prevalent in ligands targeting G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission and metabolic regulation. For instance, derivatives of this compound have demonstrated modulatory effects on serotonin receptors (e.g., 5-HT4, 5-HT7) and dopamine transporters, positioning them as candidates for treating neuropsychiatric disorders such as depression and Parkinson’s disease. A 2024 study published in *Journal of Medicinal Chemistry* highlighted a series of pyridine-propylamine hybrids exhibiting potent agonist activity at muscarinic acetylcholine receptors, underscoring their therapeutic potential for Alzheimer’s disease.
Beyond pharmacology, CAS No. 15583–16–1 plays a pivotal role in agrochemical development. Researchers at Bayer CropScience recently reported that substituting traditional aromatic moieties with pyridine-propylamine scaffolds enhanced herbicidal efficacy while reducing environmental persistence—a breakthrough addressing global concerns over pesticide resistance and ecological impact. Additionally, this compound’s ability to form stable complexes with metal ions has spurred interest in its application as a chelating agent for heavy metal detoxification processes.
The physical properties of 3-(Pyridin-2-ylyl)propylamine include a melting point range of approximately -7°C to -4°C (as per Sigma-Aldrich technical data sheets) and solubility profiles favoring polar organic solvents like ethanol or DMSO over aqueous media. Its pKa value (~9.8), determined via potentiometric titration studies, indicates weak basicity consistent with primary aliphatic amine behavior—a characteristic crucial for optimizing drug formulation stability.
An emerging area of investigation involves leveraging computational modeling to predict the conformational flexibility of this molecule under physiological conditions. Molecular dynamics simulations conducted by a team at ETH Zürich revealed that the pyridine ring adopts an axial orientation relative to the propyl chain when interacting with hydrophobic pockets in protein targets—a finding that informs rational drug design strategies aimed at improving binding affinity through steric optimization.
In materials science contexts, researchers are exploring the use of functionalized versions of this compound as crosslinkers in polymer synthesis. By introducing electron-withdrawing substituents onto the pyridine ring or modifying side-chain length via alkylation reactions, scientists can tailor material properties such as thermal stability and mechanical strength—applications particularly relevant to biomedical device manufacturing where biocompatibility is paramount.
Eco-toxicological assessments remain an active area of research given its increasing utilization across industries. Preliminary studies suggest low acute toxicity profiles when compared to structurally similar aromatic amines; however ongoing long-term exposure evaluations are necessary before definitive safety classifications can be established under REACH regulations or EPA guidelines.
The global market for compounds containing the pyridine-propylamine motif is projected to grow at a CAGR exceeding 6% through 2030 according to Grand View Research analysts—driven primarily by demand from oncology drug development programs seeking novel kinase inhibitors capable of overcoming resistance mechanisms observed in current therapies like tyrosine kinase inhibitors (TKIs).
Ongoing clinical trials investigating these derivatives include Phase II studies evaluating their efficacy against non-small cell lung cancer (NSCLC), where preliminary results indicate improved progression-free survival rates compared to standard chemotherapy regimens without significant myelosuppressive effects typically associated with platinum-based agents.
Sustainable production methods continue evolving alongside technological advancements; enzymatic resolution techniques using immobilized lipases offer promising alternatives to traditional chemical resolution methods currently employed by major suppliers including TCI Chemicals and Alfa Aesar—methods which historically required large volumes of hazardous solvents during purification steps.
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